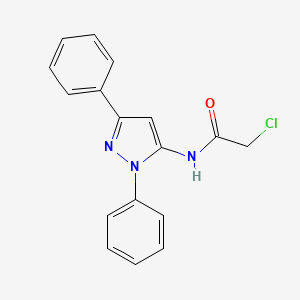

2-chloro-N-(2,5-diphenylpyrazol-3-yl)acetamide

Description

2-Chloro-N-(2,5-diphenylpyrazol-3-yl)acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with two phenyl groups at the 2- and 5-positions. The 3-position of the pyrazole is linked to a chloroacetamide moiety. This structure combines aromaticity (from phenyl and pyrazole rings) with electrophilic reactivity (from the chloroacetamide group), making it a candidate for diverse applications, including pharmaceuticals and agrochemicals. Its synthesis typically involves coupling chloroacetyl chloride with a substituted pyrazole amine precursor under basic conditions, as seen in analogous compounds .

Properties

IUPAC Name |

2-chloro-N-(2,5-diphenylpyrazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O/c18-12-17(22)19-16-11-15(13-7-3-1-4-8-13)20-21(16)14-9-5-2-6-10-14/h1-11H,12H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSOCNYKVHSXCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,5-diphenylpyrazol-3-yl)acetamide typically involves the reaction of 2,5-diphenylpyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in the chloroacetamide group undergoes nucleophilic substitution with amines, thiols, and oxygen-based nucleophiles. For example:

Reaction with Piperazine Derivatives

When treated with piperazine in refluxing acetone (8–12 h), the chloroacetamide group forms secondary amide bonds. This reaction is critical for synthesizing antipsychotic candidates :

text2-Chloro-N-(pyrazolyl)acetamide + Piperazine → N-(Piperazinyl)-N-(pyrazolyl)acetamide

Conditions :

Cyclization Reactions

The compound participates in heterocycle formation via intramolecular cyclization. For instance, reaction with thiourea in ethanol under reflux (6–8 h) yields thiazolidinone derivatives :

Mechanism :

-

Thiourea attacks the carbonyl carbon.

-

Intramolecular cyclization eliminates HCl.

Outcome :

Cross-Coupling Reactions

The pyrazole ring facilitates Suzuki-Miyaura couplings. A study on analogous pyrazolyl acetamides used palladium catalysts to introduce aryl groups at the 4-position of pyrazole:

Example :

text2-Chloro-N-(pyrazolyl)acetamide + Arylboronic acid → Arylated Pyrazolyl Acetamide

Conditions :

-

Catalyst: Pd(PPh₃)₄

-

Solvent: DMF/H₂O

-

Temperature: 80°C

-

Yield: 55–68%

Hydrolysis and Oxidation

The acetamide group hydrolyzes under acidic or basic conditions:

Acidic Hydrolysis :

Basic Hydrolysis :

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

-

Cytotoxicity : Derivatives inhibit Hep G2 liver cancer cells (IC₅₀: 48–137 µg/mL) via DNA intercalation .

-

Receptor Binding : Pyrazolyl acetamides bind 5-HT₂ₐ and D₂ receptors, influencing antipsychotic activity .

Structural Modifications

Acylation : Reacting with acid chlorides (e.g., benzoyl chloride) in dichloromethane (EDCI/DMAP) forms bis-acylated derivatives .

Aldol Condensation : Treatment with aromatic aldehydes (e.g., 3-hydroxybenzaldehyde) yields Schiff base analogs with extended conjugation .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 2-chloro-N-(2,5-diphenylpyrazol-3-yl)acetamide typically involves the reaction of 2,5-diphenylpyrazole with chloroacetyl chloride. The resulting compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These methods confirm the molecular structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for the development of new antimicrobial agents. The compound's mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

The compound has demonstrated promising anticancer activity in several studies. For instance, it has been evaluated against breast and liver cancer cell lines using MTT assays, which measure cell viability. Results indicated that this compound induces apoptosis in cancer cells, suggesting its potential as an anticancer drug candidate .

Enzymatic Inhibition

Another significant application is its role as an enzyme inhibitor. The compound has been studied for its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. Docking studies have shown that it binds effectively to these enzymes, potentially leading to anti-inflammatory effects .

Case Study 1: Anticancer Efficacy

A study published in the Research Journal of Pharmaceutical, Biological and Chemical Sciences evaluated the anticancer efficacy of several pyrazole derivatives, including this compound. The results demonstrated that this compound significantly inhibited cell proliferation in breast cancer models, with a notable IC50 value indicating its potency .

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, the compound was tested against a panel of pathogenic bacteria. The results showed a broad spectrum of activity, particularly against Gram-positive bacteria. This study highlighted the potential for developing new antibiotics based on this compound's structure .

Comparison with Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzymatic Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| N-(substituted benzo[d]thiazolyl)dihydropyrazolyl | Moderate | High | Low |

| Other pyrazole derivatives | Variable | Moderate | Variable |

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,5-diphenylpyrazol-3-yl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole-Based Acetamides

2-Chloro-N-[3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide ():

- Differs in substituents: 2,5-dimethylphenyl and single phenyl vs. diphenyl groups on the pyrazole.

- Methyl groups may enhance lipophilicity but reduce steric bulk compared to phenyl substituents.

- Biological activity likely varies due to electronic and steric differences.

- N-(4-(1H-Pyrazol-1-yl)Phenyl)Acetamide Derivatives (): Pyrazole linked to a phenylacetamide via a nitrogen atom.

Heterocyclic Variations

Physicochemical Properties

- Crystallography and Stability: Pyrazole and thiazole acetamides exhibit intermolecular hydrogen bonding (N–H⋯N/O) and π-π stacking, stabilizing crystal lattices . Chloro substituents increase molecular weight and lipophilicity, impacting solubility and membrane permeability.

Synthetic Accessibility :

Patent and Industrial Relevance

- Agrochemical Derivatives : Metazachlor and dimethachlor () demonstrate the commercial viability of chloroacetamide-pyrazole hybrids in agriculture .

- Pharmaceutical Candidates : Fluorinated pyrazole derivatives (e.g., ’s compound 189) highlight the role of halogenation in enhancing metabolic stability and target affinity .

Biological Activity

2-chloro-N-(2,5-diphenylpyrazol-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzymatic inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a chloro group and a pyrazole moiety, which are known to influence its biological activity. The structural formula can be represented as follows:

1. Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 0.25 | 0.50 |

| This compound | Escherichia coli | 0.50 | 1.00 |

Studies indicate that the compound exhibits bactericidal effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as Ciprofloxacin .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. In particular, it has shown effectiveness in inhibiting cell proliferation in breast and liver cancer models.

Table 2: Anticancer Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 48.35 |

| This compound | Hep G-2 (liver cancer) | 64.67 |

These results suggest that the compound can induce apoptosis in cancer cells and may serve as a lead compound for further drug development .

3. Enzymatic Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, it has demonstrated inhibition against DNA gyrase and dihydrofolate reductase (DHFR), both critical targets in bacterial infections and cancer therapy.

Table 3: Enzymatic Inhibition Data

| Enzyme | IC50 (μM) |

|---|---|

| DNA Gyrase | 12.27 - 31.64 |

| Dihydrofolate Reductase | 0.52 - 2.67 |

These findings highlight the potential of this compound as a dual-action agent with both antimicrobial and anticancer properties .

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives similar to this compound:

- Synthesis and Activity Evaluation : A study synthesized various pyrazole derivatives and evaluated their antimicrobial activities against common pathogens. The results indicated that modifications at specific positions significantly enhanced their activity.

- Structure-Activity Relationship (SAR) : Research into the SAR of pyrazole compounds revealed that substituents on the phenyl rings could modulate both potency and selectivity towards different biological targets .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-chloro-N-(2,5-diphenylpyrazol-3-yl)acetamide?

The synthesis typically involves condensation reactions between chlorinated acetylating agents and pyrazole derivatives. For example, chloroacetyl chloride is reacted with 2,5-diphenylpyrazol-3-amine under reflux conditions in the presence of triethylamine as a base. The reaction progress is monitored via TLC, and the product is purified through recrystallization using solvents like pet-ether or dichloromethane .

Q. How is the molecular structure of this compound validated post-synthesis?

Characterization is performed using spectroscopic techniques (¹H/¹³C NMR, IR) and elemental analysis. Crystallographic studies (X-ray diffraction) are critical for confirming stereochemistry and intermolecular interactions. For instance, hydrogen bonding between the amide N–H and carbonyl oxygen atoms often forms dimeric structures, as observed in related pyrazole acetamide derivatives .

Q. What are the key functional groups influencing its reactivity?

The chloroacetamide moiety (–CO–NH–CH₂Cl) and pyrazole ring are reactive sites. The chlorine atom undergoes nucleophilic substitution, while the pyrazole nitrogen can coordinate with metal ions or participate in hydrogen bonding. These features are leveraged in designing derivatives for biological or material science applications .

Advanced Research Questions

Q. How do crystallographic studies inform the conformational flexibility of this compound?

X-ray diffraction reveals dihedral angles between aromatic rings and the acetamide group. For example, steric repulsion between substituents on the pyrazole and phenyl rings results in torsional angles of 48–80°, affecting molecular packing and stability. Hydrogen-bonded dimers (R₂²(8) or R₂²(10) motifs) and π–π stacking interactions further stabilize the crystal lattice .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies in bioactivity (e.g., antimalarial vs. antibacterial efficacy) may arise from substituent positioning. Computational docking and comparative SAR studies can identify critical functional groups. For example, electron-withdrawing groups on the phenyl rings enhance target binding affinity, while bulky substituents reduce solubility .

Q. How can experimental design optimize its coordination chemistry for catalytic applications?

The pyrazole nitrogen and amide oxygen serve as potential ligands. Reaction with transition metals (e.g., Pd(II) or Cu(II)) under controlled stoichiometry yields complexes characterized by cyclic voltammetry and single-crystal XRD. Solvent choice (e.g., dichloromethane vs. DMF) significantly impacts complex stability and geometry .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.